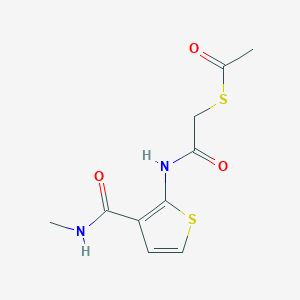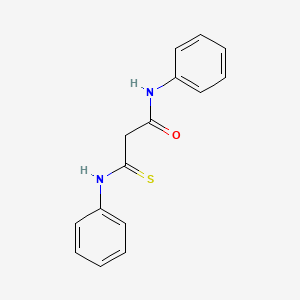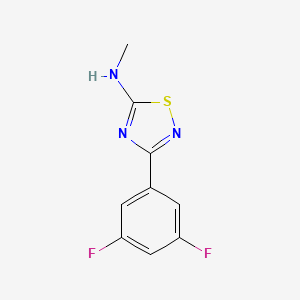![molecular formula C11H20N2O2 B2843400 N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide CAS No. 2411275-15-3](/img/structure/B2843400.png)
N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide is an organic compound with the molecular formula C11H20N2O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxyethyl moiety.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the pyrrolidine derivative and prop-2-enamide. This can be achieved through standard amide coupling reactions using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate reaction conditions, such as temperature and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of other bioactive molecules or as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[[1-(2-Hydroxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.
N-[[1-(2-Ethoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-enamide: Similar structure with a but-2-enamide group instead of a prop-2-enamide group.
Uniqueness
N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the methoxyethyl group and the prop-2-enamide moiety may influence its interaction with biological targets and its overall pharmacokinetic properties.
Propriétés
IUPAC Name |
N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-11(14)12-8-10-4-5-13(9-10)6-7-15-2/h3,10H,1,4-9H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVUAKOHBFRWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2843323.png)
![1-(2-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2843324.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2843326.png)
![2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2843327.png)

![1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2843329.png)
![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843330.png)
![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2843333.png)



